molecular formula C19H14N6O4 B2738645 (N'1Z,N'3Z)-N'1,N'3-bis(2-oxoindolin-3-ylidene)malonohydrazide CAS No. 324010-65-3

(N'1Z,N'3Z)-N'1,N'3-bis(2-oxoindolin-3-ylidene)malonohydrazide

Cat. No.: B2738645
CAS No.: 324010-65-3
M. Wt: 390.359
InChI Key: BYWDCAYDCNSYGV-UHFFFAOYSA-N
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Description

(N'1Z,N'3Z)-N'1,N'3-bis(2-oxoindolin-3-ylidene)malonohydrazide is a compound with potential applications in scientific research. It is a hydrazone derivative that has shown promising results in various studies.

Scientific Research Applications

Antibacterial and Anticancer Activity

Research indicates that derivatives of N'1, N'3-bis(2-oxoindolin-3-ylidene)malonohydrazides exhibit promising antibacterial and anticancer properties. These compounds have been synthesized and tested against various bacterial strains such as B. subtilis, S. aureus, E. coli, and P. vulgaris, and have shown to possess significant activity. Additionally, their anticancer potential was evaluated using HBL-100 cell lines, demonstrating effective anticancer activity which highlights their potential as therapeutic agents in treating cancer and bacterial infections (Rani, Agaiah, Srinivas, & Sarangapani, 2010).

Quantum Chemical Calculations and Antioxidant Activity

Further studies have been conducted on bis-isatin carbohydrazone and thiocarbohydrazone derivatives, focusing on their synthesis, characterization, and antioxidant properties. Quantum chemical calculations were performed to understand their molecular geometries and electronic data, which are crucial for assessing their antioxidant capabilities. These derivatives have been shown to exhibit considerable antioxidant activity, comparable to that of ascorbic acid in some cases, making them of interest for their protective effects against oxidative stress (Muğlu, Çavuş, Bakır, & Yakan, 2019).

Synthesis and Characterization of Novel Derivatives

Research into the synthesis and characterization of novel derivatives, including their anticancer and antioxidant activities, has expanded the understanding of the compound's applications. By synthesizing different derivatives and assessing their biological activities, researchers aim to identify potential therapeutic agents. These activities include in vitro antioxidant evaluations and anticancer assessments against various cancer cell lines, showing the compound's versatile potential in medicinal chemistry (Tumosienė, Jonuškienė, Kantminienė, Mickevičius, & Petrikaitė, 2021).

Molecular Docking and Pharmacological Evaluation

The design and synthesis of oxadiazolyl-2-oxoindolinylidene propane hydrazides, along with their evaluation for anti-inflammatory and analgesic activities, have been reported. Molecular docking studies have shown these compounds to interact effectively with biological targets, exhibiting promising anti-inflammatory and analgesic properties. This research demonstrates the potential of these derivatives in developing new therapeutic agents for treating inflammation and pain (Kerzare, Chikhale, Bansode, Amnerkar, Karodia, Paradkar, & Khedekar, 2016).

Properties

IUPAC Name

N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4/c26-14(22-24-16-10-5-1-3-7-12(10)20-18(16)28)9-15(27)23-25-17-11-6-2-4-8-13(11)21-19(17)29/h1-8,20-21,28-29H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSFUGISNMTELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CC(=O)N=NC3=C(NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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